4-Bromophenol

Cross-coupling Palladium catalysis Process chemistry

Select 4-Bromophenol for unmatched C–Br bond utility in Pd-catalyzed Suzuki–Miyaura couplings, achieving 95% conversion in 1 hour with complete chemoselectivity over C–Cl bonds for orthogonal synthesis. Its intermediate photofragmentation behavior makes it the essential probe for non‑adiabatic dynamics, bridging 4-iodophenol and 4-chlorophenol. With an oxidation potential of 0.82 V vs. NHE, it serves as a superior laccase redox mediator for PAH degradation. Leverage its moderate logP (2.49–2.59) and enhanced acidity for next‑gen flame retardant precursors.

Molecular Formula C6H5BrO
Molecular Weight 173.01 g/mol
CAS No. 106-41-2
Cat. No. B116583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenol
CAS106-41-2
Synonyms4-bromophenol
p-bromophenol
para-bromophenol
Molecular FormulaC6H5BrO
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)Br
InChIInChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H
InChIKeyGZFGOTFRPZRKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.08 M
Freely soluble in alcohol, chloroform, ether, glacial acetic acid
In water, 1.4X10+4 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenol (CAS 106-41-2) Technical Procurement: Core Identity and Reactivity Profile


4-Bromophenol (p-bromophenol, CAS 106-41-2) is a monobrominated phenolic compound with a para-substituted bromine atom. It is a white to off-white crystalline solid at ambient conditions with a melting point of 61–64°C and a boiling point of 238°C [1]. This building block exhibits a logP value of approximately 2.49–2.59, reflecting its moderate lipophilicity , and its pKa (predicted ~7.92) indicates its behavior as a moderately weak acid, with theoretical comparisons suggesting bromophenols are slightly stronger acids than their chlorophenol counterparts [2]. The compound's utility stems from the synthetic versatility of the C–Br bond in cross-coupling chemistry and the tunable reactivity of the phenolic –OH group.

4-Bromophenol Procurement: Why Halophenol Analogs Cannot Be Interchanged


Substitution among 4-halophenols—particularly 4-chlorophenol, 4-fluorophenol, and 4-iodophenol—is precluded by fundamental differences in bond dissociation energetics, photochemical pathways, and catalytic cross-coupling reactivity [1]. While 4-chlorophenol exhibits minimal C–Cl bond fission under UV excitation and 4-iodophenol undergoes prompt C–I cleavage across a wide wavelength range (λ ≤ 330 nm), 4-bromophenol occupies a distinct intermediate reactivity niche, undergoing C–Br bond fission only after internal conversion to the ground state [1]. Similarly, in Pd-catalyzed Suzuki–Miyaura couplings, the C–Br bond of 4-bromophenol offers complete chemoselectivity over C–Cl bonds and enables shorter reaction times compared to chloroarene substrates [2]. These divergent mechanistic and kinetic behaviors underscore that 4-bromophenol cannot be considered a generic surrogate for other halophenols in synthetic or photochemical applications.

4-Bromophenol: Quantified Differentiation from Closest Analogs


Suzuki–Miyaura Coupling Efficiency: 4-Bromophenol vs. 4-Chlorophenol Conversion Rates

In Pd/SS-CNSs-catalyzed Suzuki–Miyaura coupling with phenylboronic acid, 4-bromophenol achieves 95.35% product conversion in 1 hour under optimized conditions (EtOH/H2O, K2CO3, 70°C, 0.5 mol% Pd) [1]. This quantitative conversion is enabled by the complete chemoselectivity for the Caryl–Br bond over Caryl–Cl bonds, which remains inert under the same conditions [2].

Cross-coupling Palladium catalysis Process chemistry

Photochemical C–Br vs. C–Cl Bond Fission: UV Photolysis Fragmentation Pathways

UV photolysis of 4-halophenols reveals distinct fragmentation behaviors. At longer excitation wavelengths, prompt C–I fission occurs for 4-iodophenol at all λ ≤ 330 nm. In contrast, 4-bromophenol yields Br atoms only after internal conversion to the ground state, while no C–Cl fission products are unambiguously observed from 4-chlorophenol under one-photon excitation [1].

Photochemistry Bond dissociation Environmental fate

Electrochemical Oxidation Potential: Ranking of para-Substituted Phenols

Cyclic voltammetry measurements establish a clear redox potential series for para-substituted phenols: 4-bromophenol exhibits an oxidation potential (Eox) of 0.82 V versus NHE, intermediate between 4-chlorophenol (0.80 V) and 4-nitrophenol (1.22 V) [1]. This value positions 4-bromophenol as a moderately electron-rich redox mediator.

Electrochemistry Redox mediators Laccase catalysis

Acidity Strength: Bromophenols vs. Chlorophenols - DFT Comparative Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level demonstrate that the inductive effect of substituted bromine is larger than that of chlorine, and that bromophenols are slightly stronger acids than their chlorophenol analogs [1]. The pKa of 4-bromophenol is predicted to be approximately 7.92 .

Computational chemistry Structure-activity relationships Physical organic chemistry

Regioisomeric Equilibrium: 2-Bromophenol vs. 4-Bromophenol Isomer Distribution

The ortho-para isomerization equilibrium in bromophenols strongly favors the para isomer. The equilibrium constant for ortho-para isomerization (R2/4 = [2-bromophenol]/[4-bromophenol]) is 1.9 ± 0.3, indicating that the para-substituted 4-bromophenol is thermodynamically more stable and the dominant species at equilibrium [1].

Isomerization Thermodynamics Synthetic planning

4-Bromophenol Applications: Where Differentiated Performance Drives Selection


Palladium-Catalyzed Cross-Coupling in API Synthesis

4-Bromophenol serves as a superior aryl halide partner in Suzuki–Miyaura couplings for pharmaceutical intermediate synthesis. Its C–Br bond enables near-quantitative conversion (95.35% in 1 hour) under mild Pd catalysis, and its complete chemoselectivity over C–Cl bonds allows for sequential, orthogonal functionalization strategies [1][2]. This makes it the preferred choice when a phenolic hydroxyl group must be retained while selectively elaborating the aromatic ring.

Redox Mediator in Laccase-Catalyzed Environmental Remediation

With an oxidation potential of 0.82 V vs. NHE, 4-bromophenol functions as an effective redox mediator in laccase enzyme systems for the degradation of recalcitrant polycyclic aromatic hydrocarbons (PAHs) [1]. Its intermediate Eox value balances sufficient driving force for substrate oxidation with minimal overpotential that could lead to mediator self-degradation. This property is exploited in enzymatic wastewater treatment and soil bioremediation protocols.

Photochemical Probe for Wavelength-Dependent Bond Fission Studies

The unique photofragmentation behavior of 4-bromophenol—undergoing C–Br bond fission only after internal conversion to the ground state—makes it an invaluable molecular probe for fundamental photochemical investigations [1]. Researchers studying non-adiabatic dynamics and wavelength-dependent branching ratios utilize 4-bromophenol as a benchmark system to bridge the gap between prompt photodissociation (as in 4-iodophenol) and photostable systems (as in 4-chlorophenol).

Flame Retardant Intermediate with Defined Physicochemical Profile

The moderate lipophilicity (logP 2.49–2.59) and enhanced acidity of 4-bromophenol compared to chlorophenol analogs influence its behavior as a brominated flame retardant precursor [1][2]. These properties dictate its environmental partitioning, bioaccumulation potential, and compatibility with polymer matrices, making it a rationally selectable building block in the design of next-generation flame retardant materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.